![molecular formula C7H3BrN4 B1510340 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1168106-92-0](/img/structure/B1510340.png)

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Vue d'ensemble

Description

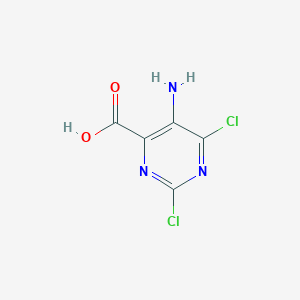

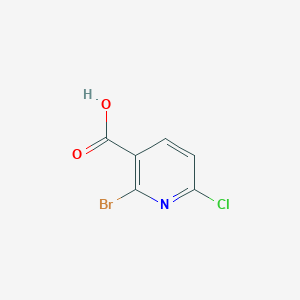

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a chemical compound with the CAS Number: 175791-49-8. It has a molecular weight of 198.02 and its IUPAC name is 5-bromo-7H-pyrrolo[2,3-d]pyrimidine .

Synthesis Analysis

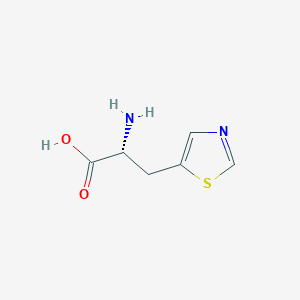

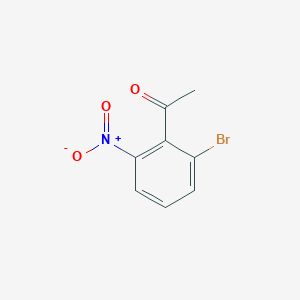

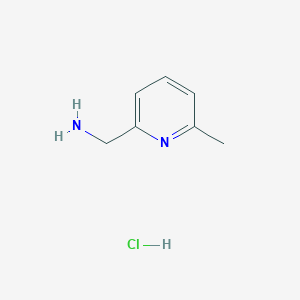

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, including this compound, has been explored in various studies. For instance, one study developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors . Another study reported the synthesis of pyrrolo[2,3-d]pyrimidine-5-carbonitrile-derivative .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study performed a docking study to elucidate the possible binding modes of a compound similar to this compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (198.02) and its IUPAC name (5-bromo-7H-pyrrolo[2,3-d]pyrimidine). It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Inhibiteurs de kinase

5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile : a été étudié comme échafaudage pour la conception d'inhibiteurs de kinase. Les chercheurs ont exploré son potentiel à inhiber des kinases spécifiques impliquées dans les voies de signalisation cellulaire. Par exemple:

- Inhibiteur de MPS1: Sur la base de cet échafaudage, un inhibiteur de MPS1 (fuseau monopolaire 1) hautement sélectif a été développé. L'analyse de la structure cristalline aux rayons X a guidé le processus d'optimisation du composé principal, aboutissant à un composé qui atténue efficacement la prolifération des cellules TNBC (cancer du sein triple négatif) humaines .

Sondes biologiques et agents d'imagerie

En résumé, le this compound est prometteur dans divers domaines, de l'inhibition des kinases à la recherche anticancéreuse et la méthodologie de synthèse. Sa polyvalence en fait une molécule intrigante pour de futures explorations . N'hésitez pas à nous contacter si vous avez besoin d'informations plus détaillées sur une application spécifique ! 😊

Safety and Hazards

The safety information for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation. Precautionary measures include avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is one of the PAKs most closely associated with cancer .

Mode of Action

this compound acts as a competitive inhibitor of PAK4 . The compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

Analyse Biochimique

Biochemical Properties

It is known that pyrrolo[2,3-d]pyrimidine derivatives can interact with various enzymes and proteins

Molecular Mechanism

It is known that pyrrolo[2,3-d]pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile require further study.

Propriétés

IUPAC Name |

5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4/c8-4-2-10-7-6(4)5(1-9)11-3-12-7/h2-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKMGFPWWHXGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739189 | |

| Record name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1168106-92-0 | |

| Record name | 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-methoxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B1510258.png)

![2-(Methylthio)furo[3,4-d]pyrimidine-5,7-dione](/img/structure/B1510267.png)

![4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1510272.png)

![2-(4-Chlorophenyl)benzo[d]oxazol-4-amine](/img/structure/B1510281.png)